Superior Purity and Low Racemization Risk in Peptide Coupling
H-Met-OtBu.HCl is commercially available at ≥99% purity (HPLC), a specification that exceeds the typical ≥98% purity of the methyl ester analog H-Met-OMe.HCl and Fmoc-Met-OH . More importantly, amino acid tert-butyl esters demonstrate racemization below 3% during solid-phase peptide synthesis, ensuring high stereochemical integrity [1].
| Evidence Dimension | Purity (HPLC) and Racemization |
|---|---|
| Target Compound Data | Purity: ≥99% (HPLC); Racemization: <3% (class-level for amino acid t-butyl esters) |
| Comparator Or Baseline | H-Met-OMe.HCl: 98% purity; Fmoc-Met-OH: ≥98.0% (acidimetric); General peptide coupling: Racemization can exceed 5% without optimized protection |
| Quantified Difference | ≥1% higher purity; >2 percentage points lower racemization |
| Conditions | HPLC analysis; Inverse solid-phase peptide synthesis (ISPPS) using Dde resin, 50% TFA deprotection, HATU/TMP coupling |
Why This Matters
Higher purity reduces side-product formation and purification burden, while lower racemization preserves the L-configuration essential for biological activity.
- [1] Gutheil, W. G., & Xu, Q. (2002). N-to-C solid-phase peptide and peptide trifluoromethylketone synthesis using amino acid tert-butyl esters. Chemical and Pharmaceutical Bulletin, 50(5), 688-691. DOI: 10.1002/psc.594 View Source
